molecular formula C13H18N2S B3024977 1-Cyclohexyl-3-phenylthiourea CAS No. 722-03-2

1-Cyclohexyl-3-phenylthiourea

Cat. No. B3024977
CAS RN: 722-03-2
M. Wt: 234.36 g/mol
InChI Key: PASBFQMDQRGJBH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-phenylthiourea is an organic compound with the molecular formula C13H18N2S . It is a thiourea derivative, which are known for their various applications in the field of nanoparticles and as starting precursors in a large number of chemical reactions .


Synthesis Analysis

Phenylthiourea derivatives, such as 1-Cyclohexyl-3-phenylthiourea, have been synthesized under different conditions in the laboratory . The significant biological activity of phenylthiourea derivatives prompted the synthesis of new phenylthiourea-based heterocyclic ring systems .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-3-phenylthiourea consists of a cyclohexane ring and a phenyl group attached to a thiourea moiety . The cyclohexane ring is in a chair conformation . The molecule adopts a cis-trans configuration with respect to the thiourea moiety .


Chemical Reactions Analysis

Phenylthiourea, a well-known and widely used inhibitor of phenoloxidase, has been studied for its effect on the enzymatic oxidation of 3-(3,4-dihydroxyphenyl)-l-alanine (DOPA) by phenoloxidase . The inhibition constant of phenylthiourea was estimated as 0.21±0.09 µM .


Physical And Chemical Properties Analysis

1-Cyclohexyl-3-phenylthiourea has a molecular weight of 234.36 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass is 234.11906976 g/mol .

Scientific Research Applications

properties

IUPAC Name

1-cyclohexyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASBFQMDQRGJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934126
Record name N-Cyclohexyl-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-phenylthiourea

CAS RN

15093-57-9, 722-03-2
Record name NSC131992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131992
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexyl-3-phenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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